Pentafluorothiophenol

Descripción general

Descripción

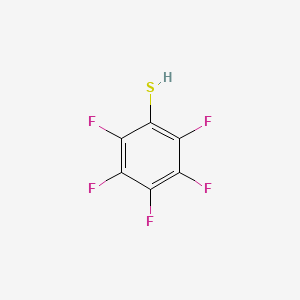

Its chemical formula is C6HF5S, and it has a molecular weight of 200.13 g/mol . This compound is composed of a benzene ring substituted with five fluorine atoms and a thiol group. It is known for its diverse applications in chemical synthesis, biochemistry, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentafluorothiophenol can be synthesized through various methods. One common synthetic route involves the reaction of pentafluorobenzene with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, pentafluorobenzenethiol is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the toxic and corrosive nature of the reactants and products. The reaction conditions are optimized to maximize yield and purity .

Análisis De Reacciones Químicas

Oxidation Reactions

PFTP is readily oxidized to form bis(pentafluorophenyl) disulfide (C₆F₅S–SC₆F₅) under mild conditions. This reaction is mediated by oxidizing agents such as bromine, hydrogen peroxide, or even atmospheric oxygen in the presence of transition metals like copper or iron .

Example Reaction:

Notably, PFTP also participates in oxidative polymerization to form perfluoropoly(phenylene sulfide) under specific conditions (e.g., with MnO₂ or Co²⁺) .

Reduction Reactions

PFTP acts as a weak reducing agent, facilitating the reduction of metal ions such as Cu²⁺, AuCl₄⁻, and PtCl₆²⁻. For example:

Key Reduction Pathways:

| Substrate | Product(s) | Conditions |

|---|---|---|

| Cu²⁺ | Cu(SC₆F₅) | Aqueous solution |

| PbO₂ | Pb(SC₆F₅)₂ + C₆F₅S–SC₆F₅ | Methanol, room temp |

| H₅IO₆ (TeO₃²⁻) | Te⁰ + C₆F₅S–SC₆F₅ | Acidic aqueous media |

Substitution Reactions

PFTP undergoes nucleophilic substitution with organometallic halides and oxides. For example:

Coordination Chemistry

PFTP’s conjugate base (C₆F₅S⁻) serves as a ligand in coordination complexes. Key examples include:

| Metal Ion | Complex Formed | Stability Notes |

|---|---|---|

| Cs⁺ | Cs(SC₆F₅) | Stable in methanol |

| Pb²⁺ | Pb(SC₆F₅)₂ | Decomposes to disulfide |

| Cu⁺ | [Cu(SC₆F₅)(py)₃] (py = pyridine) | Air-stable, forms sulfate upon oxidation |

Radical-Mediated Reactions

PFTP generates a highly electrophilic thiyl radical (C₆F₅S- ) under aerobic conditions, enabling hydrogen-atom transfer (HAT) reactions. This radical catalyzes:

-

Debenzylation : Selective removal of benzyl groups from amines and ethers (e.g., conversion of N-benzyl amines to primary amines) .

-

Polymer Functionalization : Thiol-ene reactions for modifying block copolymer micelles .

Mechanistic Insight :

The thiyl radical abstracts benzylic hydrogen atoms, forming a benzyl radical that reacts with O₂ to yield carbonyl products (e.g., benzaldehyde) .

Decomposition Pathways

PFTP undergoes dissociative electron attachment (DEA), leading to HF elimination via an intermediate hydrogen-bonded complex (C₆F₅S–H···F) :

This exothermic process () is facilitated by the polarization of the S–H bond.

Comparative Reactivity of PFTP vs. Non-Fluorinated Thiols

| Property | PFTP | Thiophenol (C₆H₅SH) |

|---|---|---|

| S–H Bond Dissociation Energy (BDE) | 79.4 kcal/mol | 83.5 kcal/mol |

| Electron Affinity (EA) | 68.5 kcal/mol | 58.2 kcal/mol |

| Acid Strength (pKₐ) | ~2.68 | ~6.5 |

The lower BDE and higher EA of PFTP enhance its radical-generating capacity compared to non-fluorinated analogs .

Aplicaciones Científicas De Investigación

Functionalization and Self-Assembly

Thiol-Epoxide "Click" Chemistry

PFTP has been utilized in functionalization reactions that trigger self-assembly processes. In a study on functionalization-induced self-assembly (FISA), PFTP was employed alongside other thiols to achieve high degrees of functionalization in diblock copolymers. The reaction demonstrated nearly quantitative conversion (≥ 98%) of epoxide groups after 20 hours, leading to the formation of polymer micelles with varying sizes, as confirmed by transmission electron microscopy (TEM) .

Table 1: Summary of FISA Reactions with PFTP

| Thiol Used | Conversion (%) | Reaction Time (hours) | Micelle Size (nm) |

|---|---|---|---|

| Naphthalenethiol | ≥ 98 | 20 | ~113 |

| Thiophenol | ≥ 98 | 20 | Variable |

| Triphenylmethanethiol | ≥ 98 | 20 | Variable |

| Pentafluorothiophenol | ≥ 98 | 20 | Variable |

This versatility in functionalization makes PFTP a valuable compound for creating nanostructures in polymer science.

Gas Transport Properties

Research has shown that PFTP can modify the gas transport properties of polyvinyl chloride (PVC) membranes. By partially replacing chlorine atoms in PVC with PFTP, significant changes in permeability and selectivity for gases were observed. This modification enhances the material's application in gas separation technologies .

Radiosensitizer Applications

Dissociative Electron Attachment (DEA)

PFTP has been investigated for its potential role as a radiosensitizer through the mechanism of dissociative electron attachment. The study revealed that perfluorination significantly lowers the threshold for HF formation upon electron capture, enhancing the efficiency of radiosensitizers used in chemoradiation therapy. The thermochemical dynamics involved indicate that substituting hydrogen with fluorine alters the molecular orbital structure favorably, promoting dissociation at lower energy levels .

Electrophilic Catalysis

PFTP has also been explored as a source of strongly electrophilic thiyl radicals, which can catalyze various organic reactions. Its use in thiyl radical-catalyzed reactions demonstrates its utility in synthetic organic chemistry, particularly for transformations requiring electrophilic species .

Mecanismo De Acción

The precise mechanism of action of pentafluorobenzenethiol is not fully understood. it is believed that the fluorine atoms in the compound interact with the sulfur atom in the thiol group, forming a robust covalent bond. This interaction enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

2,3,4,5,6-Pentafluorothiophenol: Similar in structure but with slight differences in reactivity and applications.

3,4-Difluorothiophenol: Contains fewer fluorine atoms, resulting in different chemical properties.

2,2,2-Trifluoroethanethiol: A smaller molecule with different reactivity due to the presence of only three fluorine atoms.

Uniqueness

Pentafluorothiophenol is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring strong covalent bonding with thiol groups .

Actividad Biológica

Pentafluorothiophenol (PFTP), with the chemical formula CHFS and CAS number 771-62-0, is a highly electrophilic compound characterized by its five fluorine substituents on the aromatic ring. This unique structure imparts significant electronic properties, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and catalysis. Understanding its biological activity is essential for assessing its potential applications and safety in various fields.

| Property | Value |

|---|---|

| Molecular Weight | 200.13 g/mol |

| Boiling Point | 143 °C |

| Melting Point | -24 °C |

| Density | 1.572 g/cm³ |

| Flash Point | 51 °C (123 °F) |

This compound is known for its strong odor and is classified as hazardous due to its potential toxicity and environmental impact .

This compound exhibits notable biological activity primarily through its ability to generate thiyl radicals. These radicals can abstract hydrogen atoms from electron-rich substrates, facilitating various chemical transformations. For instance, PFTP has been demonstrated to catalyze the selective oxidative removal of benzyl groups from amines and ethers under aerobic conditions . This reaction showcases the compound's utility in organic synthesis, particularly in the context of radical-mediated transformations.

Case Studies

-

Thiyl Radical-Catalyzed Reactions :

A study highlighted the use of PFTP in thiyl radical-mediated debenzylation reactions, achieving significant conversions and yields. The presence of fluorine substituents was found to lower the bond dissociation energy (BDE) of the S–H bond, enhancing its reactivity compared to other thiols . -

Binding Affinity Studies :

Research examining the binding affinity of halogenated thiophenols, including PFTP, to human transthyretin revealed that PFTP exhibits a substantial binding affinity. This suggests potential implications for drug design and development targeting transthyretin-related disorders . -

Dissociative Electron Attachment (DEA) :

PFTP has been studied for its role in dissociative electron attachment processes, which are relevant in enhancing radiosensitization effects in chemoradiation therapy. The study indicated that perfluorination significantly influences the orbital structure and thermochemistry of the compound, promoting HF formation upon electron capture .

Toxicological Considerations

While this compound shows promise in various applications, its toxicity must be considered. Studies have indicated potential hazardous effects on aquatic organisms, necessitating careful handling and assessment of environmental impact .

Propiedades

IUPAC Name |

2,3,4,5,6-pentafluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAMFBJPMUMURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227887 | |

| Record name | Benzenethiol, pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-62-0 | |

| Record name | Pentafluorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorothiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM7UNQ95TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pentafluorobenzenethiol primarily interacts with gold surfaces by forming strong sulfur-gold bonds, creating a self-assembled monolayer (SAM). [] This SAM alters the surface properties of gold, influencing the growth and morphology of organic semiconductor molecules deposited on top. [, ] For instance, it can promote the "edge-on" orientation of rubicene molecules, enhancing charge carrier mobility in organic field-effect transistors (OFETs). []

A: * Molecular Formula: C6HF5S* Molecular Weight: 184.13 g/mol* Spectroscopic Data: * 19F NMR: Progressive line broadening of resonances for fluorine sites closer to the gold core in nanoparticle applications. [] * IR Spectroscopy: Used to confirm the formation of SAMs on gold surfaces and analyze molecular orientation. []

A: Pentafluorobenzenethiol demonstrates excellent compatibility with gold surfaces, forming stable SAMs. [, ] These SAMs exhibit thermal stability up to approximately 400 K before desorption occurs. [] The compound enhances the performance and stability of perovskite solar cells when incorporated at the TiO2/perovskite and perovskite/hole transport layer interfaces. []

ANone: The provided research papers primarily focus on Pentafluorobenzenethiol's applications in material science and organic electronics. There is no mention of its use as a catalyst in these studies.

A: Yes, density functional theory (DFT) calculations have been used to investigate the interactions between Pentafluorobenzenethiol SAMs and organic semiconductor molecules like C60. [] These calculations help explain the observed differences in growth behavior and film formation. [, ] First-principle DFT calculations have also been employed to quantify the interactions at the interfaces between organic semiconductors and various contact treatments incorporating Pentafluorobenzenethiol. []

A: Research indicates that the position of fluorine atoms on the benzene ring of fluorobenzenethiols influences the work function of modified gold surfaces. [] This variation in work function impacts the performance of organic thin-film transistors (OTFTs). [] For instance, Pentafluorobenzenethiol, with fluorine atoms at all positions, results in higher work function and lower contact resistance compared to mono- or di-substituted fluorobenzenethiols. []

A: Pentafluorobenzenethiol forms stable SAMs on gold surfaces. These SAMs can withstand temperatures up to 400 K. [] While specific formulation strategies for this compound are not discussed in the provided research, its solubility in organic solvents like toluene and chlorobenzene is highlighted for solution-processing of OFETs. []

A: While the provided papers do not delve into the specific historical milestones of Pentafluorobenzenethiol research, they highlight its significance in the rapidly evolving field of organic electronics. The use of Pentafluorobenzenethiol SAMs for modifying electrode surfaces in OFETs represents a significant advancement in this field. [, , ]

A: The research showcases Pentafluorobenzenethiol's cross-disciplinary nature. Its use in organic electronics leverages principles of chemistry, materials science, and electrical engineering. Furthermore, its application in perovskite solar cells highlights its potential in renewable energy research. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.